4,8-Dichloropyrimido[5,4-d]pyrimidine
Description
Historical Context and Significance in Heterocyclic Chemistry
The study of pyrimidines and their fused derivatives has a rich history rooted in the early days of organic chemistry, driven by their presence in essential biological molecules like nucleic acids. nih.gov The exploration of fused pyrimidine (B1678525) systems, such as pyrimido[5,4-d]pyrimidines, represents a logical progression in the quest to create novel molecular architectures with tailored properties. These compounds are of significant interest because their structural similarity to purines suggests potential interactions with biological systems. ontosight.ai Over the years, the development of synthetic methodologies to access this scaffold has unlocked a wide range of derivatives, solidifying its importance in modern heterocyclic chemistry.
Structural Features and Classification within Fused Pyrimidines
The pyrimido[5,4-d]pyrimidine (B1612823) scaffold is a bicyclic aromatic heterocycle, meaning it consists of two rings fused together that contain atoms other than carbon—in this case, nitrogen. Specifically, it is a [6+6] fused system, where two six-membered rings share a common bond. It belongs to the broader class of fused pyrimidines and is characterized by the presence of four nitrogen atoms within its core structure. The arrangement of these nitrogen atoms influences the molecule's electron distribution, reactivity, and potential for forming non-covalent interactions, which are crucial for its biological activity.
Overview of Pyrimido[5,4-d]pyrimidine Derivatives in Academic Research
The pyrimido[5,4-d]pyrimidine scaffold is a privileged structure in academic and industrial research, particularly in the field of medicinal chemistry. Its derivatives have been investigated for a wide array of pharmacological activities. Research has demonstrated their potential as:
Antiviral agents : Certain derivatives have shown the ability to inhibit the replication of various viruses.
Anticancer agents : Many pyrimido[5,4-d]pyrimidine-based compounds have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. ontosight.ai
Anti-inflammatory agents : The scaffold has been explored for its potential to modulate inflammatory pathways. ontosight.ai
Antitrypanosomal and Antileishmanial agents : Recent studies have highlighted the potential of these derivatives in combating neglected tropical diseases. nih.gov
The versatility of the pyrimido[5,4-d]pyrimidine core allows for the introduction of various substituents, enabling the fine-tuning of its biological and physicochemical properties. This has led to the generation of large libraries of compounds for screening against different therapeutic targets.
Structure
3D Structure
Properties
Molecular Formula |
C6H2Cl2N4 |
|---|---|
Molecular Weight |
201.01 g/mol |
IUPAC Name |
4,8-dichloropyrimido[5,4-d]pyrimidine |
InChI |
InChI=1S/C6H2Cl2N4/c7-5-4-3(9-1-11-5)6(8)12-2-10-4/h1-2H |
InChI Key |
DQJRFVLACBXETO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN=C2Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4,8 Dichloropyrimido 5,4 D Pyrimidine
Preparation from Polyhydroxylated Pyrimido[5,4-d]pyrimidine (B1612823) Precursors
The foundational strategy for synthesizing chlorinated pyrimido[5,4-d]pyrimidines involves the conversion of hydroxyl groups into chlorides. This is most effectively achieved by starting with the fully hydroxylated pyrimido[5,4-d]pyrimidine scaffold.
The most common and well-documented route to chlorinated pyrimido[5,4-d]pyrimidines begins with the synthesis of the versatile intermediate, 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine, from 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine. This tetrachloro compound is the essential precursor for obtaining di- and other polysubstituted derivatives.
The conversion of the tetrahydroxy precursor to the tetrachloro intermediate is achieved through exhaustive chlorination using reagents like phosphorus pentachloride (PCl₅), often in combination with phosphoryl chloride (POCl₃). A patented process describes reacting 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine with PCl₅, which can also be generated in situ from PCl₃ and chlorine gas. google.com To improve the quality and yield of this reaction, it can be conducted in an inert organic solvent in the presence of a phase-transfer catalyst such as triethylbenzylammonium chloride. google.com
| Starting Material | Reagents | Catalyst | Solvent | Conditions | Product | Yield | Reference |
| 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine | PCl₅ | Triethylbenzylammonium chloride | Perchloroethylene | Reflux, 6 hours | 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine | 88% | google.com |
With 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine in hand, the synthesis of dichlorinated derivatives relies on the differential reactivity of the four chlorine atoms. The chlorine atoms at the C-4 and C-8 positions are significantly more susceptible to nucleophilic substitution than those at the C-2 and C-6 positions. rsc.org This allows for controlled, stepwise reactions to achieve specific substitution patterns.
While the direct synthesis of 4,8-Dichloropyrimido[5,4-d]pyrimidine is not explicitly detailed, the synthesis of its structural isomer, 2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine , provides a clear example of this principle. In this reaction, a nucleophile (piperidine) is introduced and selectively displaces the more reactive chlorides at the C-4 and C-8 positions, leaving the C-2 and C-6 chlorides intact. chemicalbook.comchemicalbook.com
| Starting Material | Reagents | Catalyst | Solvent | Conditions | Product | Yield | Reference |
| 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine | Piperidine, Caesium Carbonate | Copper(I) Iodide | Nitrobenzene | 180°C, 16 hours | 2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine | 95% | chemicalbook.comchemicalbook.com |
This documented synthesis underscores the primary strategy for obtaining dichlorinated pyrimido[5,4-d]pyrimidines: exhaustive chlorination followed by selective substitution at the C-4 and C-8 positions.
A synthetic route starting from 4,8-Dihydroxy-2,6-dimercaptopyrimido[5,4-d]pyrimidine to produce this compound is not well-documented in the reviewed scientific literature. The prevailing methods focus on the perhydroxylated and subsequently perchlorinated precursors.
Alternative Synthetic Routes and Methodological Advancements
Advancements in synthetic methodology have led to alternative routes that offer better control over selectivity and reaction conditions. One such patented method for the synthesis of the related 2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine avoids the highly reactive tetrachloro intermediate. google.com
This process begins with 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine and involves the following key steps:
Selective Protection: The hydroxyl groups are selectively protected using 4-toluenesulfonyl chloride (tosyl chloride). google.com
Nucleophilic Substitution: The protected intermediate is then reacted with piperidine. This strategic protection scheme directs the piperidine to the desired 4 and 8 positions. google.com
Chlorination: The resulting 4,8-dipiperidino-2,6-dihydroxy intermediate is then chlorinated under microwave conditions to yield the final product. google.com
This approach mitigates side reactions commonly associated with the highly reactive tetrachloro intermediate, leading to improved purity and yield of the target compound. google.com It represents a significant methodological advancement by providing greater control over the reaction sequence.
Reactivity and Derivatization Strategies of 4,8 Dichloropyrimido 5,4 D Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions
The primary route for the functionalization of the pyrimido[5,4-d]pyrimidine (B1612823) scaffold is through nucleophilic aromatic substitution, where the chlorine atoms act as leaving groups.
A critical aspect of the reactivity of substituted pyrimido[5,4-d]pyrimidines is the pronounced regioselectivity observed during nucleophilic attack. The C-4 and C-8 positions are significantly more reactive towards nucleophiles than the C-2 and C-6 positions. researchgate.net This preferential reactivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at the C-4/C-8 positions. researchgate.net The negative charge on the nitrogen atom in this intermediate can be effectively delocalized into an adjacent carbon-nitrogen double bond (C=N), a stabilizing interaction that is not possible for intermediates formed from attack at the C-2/C-6 positions. researchgate.net
This inherent difference in reactivity allows for a controlled and stepwise functionalization of the heterocyclic core, enabling the selective introduction of substituents at the C-4 and C-8 positions while leaving the C-2 and C-6 positions (if substituted with leaving groups) intact under milder conditions. rsc.org
The differential reactivity of the chloro-substituents is exploited to synthesize a variety of analogues through sequential nucleophilic substitution reactions. By carefully controlling the reaction conditions, such as temperature, solvent, and the stoichiometry of the nucleophile, it is possible to achieve selective and stepwise replacement of the chlorine atoms. rsc.org This methodology is crucial for creating libraries of compounds with diverse substitution patterns for various applications, including medicinal chemistry. nih.gov
Amine nucleophiles are extensively used in the derivatization of chloropyrimido[5,4-d]pyrimidines, leading to a broad spectrum of amino-substituted products. The reactions can be modulated to yield mono-, di-, or tetra-substituted products, depending on the starting material and reaction conditions. rsc.org
Piperidine, Piperazine (B1678402), and Morpholine : These cyclic secondary amines react readily with the pyrimido[5,4-d]pyrimidine core. For instance, in the case of the tetrachloro-analogue, piperazine has been shown to substitute sequentially at the C-4, C-8, C-2, and C-6 positions. The use of piperidine at the C-4 and C-8 positions is also a common strategy in the synthesis of derivatives like Dipyridamole. nih.govgoogle.com Morpholine is another amine that has been successfully incorporated into this scaffold. frontiersin.orgnih.gov
Diethanolamine and Ethanolamine : Amino alcohols such as diethanolamine and ethanolamine are also effective nucleophiles. Sequential reactions involving these nucleophiles have been demonstrated, allowing for the introduction of hydroxyl functionalities into the final molecule. For example, 4,8-bis(piperazine)-2,6-dichloropyrimido[5,4-d]pyrimidine can be further reacted with diethanolamine to afford 4,8-bis(piperazine)-2,6-bis(2-dihydroxyethylamino)pyrimido-[5,4-d]pyrimidine. researchgate.net
Hydrazine : Hydrazine represents another key nucleophile for derivatization, opening pathways to further heterocyclic modifications. nih.gov
The following table summarizes representative sequential substitution reactions starting from 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, which illustrates the principles applicable to the 4,8-dichloro analogue.
| Starting Material | Nucleophile 1 | Product 1 (Intermediate) | Nucleophile 2 | Final Product | Reference |
| 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine | Piperazine | 4,8-Bis(piperazine)-2,6-dichloropyrimido[5,4-d]pyrimidine | Diethanolamine | 4,8-Bis(piperazine)-2,6-bis(dihydroxyethylamino)pyrimido[5,4-d]pyrimidine | researchgate.net |
| 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine | Piperazine | 4-Piperazine-2,6,8-trichloropyrimido[5,4-d]pyrimidine | Diethanolamine | 8-(Dihydroxyethylamino)-2,6-dichloro-4-piperazinepyrimido-[5,4-d]pyrimidine | researchgate.net |
Beyond amines, the chloro-substituents on the pyrimido[5,4-d]pyrimidine ring can be displaced by other nucleophiles. For instance, reactions with azide ions can be used to introduce azido groups, which can serve as precursors for other functionalities or for creating high-energy materials. rsc.org
The synthesis of specific isomers (mono-, bis-, or tetra-substituted derivatives) is highly dependent on the reaction conditions. Key factors include:
Temperature : Lower temperatures generally favor mono-substitution or selective di-substitution at the more reactive C-4 and C-8 positions. rsc.org
Concentration : Using dilute solutions can help to control the reaction and prevent over-substitution. rsc.org
Stoichiometry : Careful and slow addition of the nucleophile is critical to achieve mono-substitution and avoid the formation of multiple products. rsc.org
By manipulating these parameters, it is possible to achieve specific substitution patterns, such as abab (one nucleophile at C-4/C-8 and a second at C-2/C-6), abac (one nucleophile at C-4/C-8, a second at C-2, and a third at C-6), or even a fully differentiated abcd pattern with four different substituents. rsc.org
Sequential Nucleophilic Substitution Reactions for Diverse Analogues
Formation of Key Intermediates and Precursors
The controlled reactivity of 4,8-dichloropyrimido[5,4-d]pyrimidine and its analogues allows for the synthesis of crucial intermediates that serve as building blocks for more complex molecules. For example, the selective mono-substitution of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine with piperazine yields 4-piperazino-2,6,8-trichloropyrimido[5,4-d]pyrimidine. researchgate.net This intermediate, with three remaining chloro-substituents of differing reactivity, is a valuable precursor for the synthesis of tetra-substituted pyrimido[5,4-d]pyrimidines with diverse functionalities at each position. researchgate.net Similarly, the formation of 2,6-dichloro-4,8-dipiperidino-pyrimido-[5,4-d]pyrimidine is a key step in the synthesis of the vasodilator Dipyridamole. google.com
Role in the Synthesis of Dipyridamole and its Analogues
The synthesis of Dipyridamole, a well-known cardiovascular and antithrombotic agent, serves as a classic example of the selective reactivity of the pyrimido[5,4-d]pyrimidine core. The common synthetic route starts with 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine. In this process, the higher reactivity of the chlorine atoms at the C-4 and C-8 positions is exploited to introduce the first set of substituents.
The initial step involves a nucleophilic substitution reaction with piperidine. Due to the favorable reaction kinetics at the C-4 and C-8 positions, this reaction selectively yields 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine. chemicalbook.comresearchgate.net The remaining chlorine atoms at the C-2 and C-6 positions are less reactive and require more forcing conditions for substitution.
In the subsequent and final step of the synthesis, this key intermediate, 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine, is reacted with an excess of diethanolamine. This reaction displaces the remaining two chlorine atoms to form the final Dipyridamole product. chemicalbook.comdrugapprovalsint.com Historically, this step was performed by heating the neat mixture of reactants at high temperatures (150-200°C), sometimes under vacuum. drugapprovalsint.comgoogle.com However, such high temperatures can lead to the formation of impurities. drugapprovalsint.comgoogle.com More recent process improvements have focused on carrying out this reaction at lower temperatures, below 130°C, often in the presence of a polar aprotic or hydrocarbon solvent to better control the impurity profile. google.com
The synthesis of Dipyridamole analogues also leverages this reactivity pattern. By replacing piperidine or diethanolamine with other nucleophiles, a wide array of derivatives can be generated. For instance, analogues have been synthesized where the piperidino groups at the 4,8-positions are replaced by substituents like 4'-methoxybenzylamino or 3',4'-dimethoxybenzylamino. nih.gov Similarly, the diethanolamino groups at the 2,6-positions can be substituted with other alkylamino or alkoxy groups. nih.gov
| Step | Reactant 1 | Reactant 2 | Key Intermediate/Product | Reaction Conditions |
| 1 | 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine | Piperidine | 2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine | Selective substitution at C4 and C8 positions. chemicalbook.comresearchgate.net |
| 2 | 2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine | Diethanolamine | Dipyridamole | Heating, typically 100°C to 200°C, with or without solvent. drugapprovalsint.comgoogle.com |
Preparation of Tetraazidopyrimido[5,4-d]pyrimidine
The high nitrogen content of azido-functionalized heterocycles makes them of interest as energetic materials. The pyrimido[5,4-d]pyrimidine core can be fully substituted with azido groups to form 2,4,6,8-Tetraazidopyrimido[5,4-d]pyrimidine (TAPP). This energetic compound is synthesized from 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine via a quadruple azidation reaction. rsc.orgrsc.org
The synthesis involves treating the tetrachloro precursor with an excess of sodium azide (NaN₃). The reaction is typically carried out in a solvent system such as acetonitrile and water at ambient temperature. rsc.org All four chlorine atoms, including those at the C-4 and C-8 positions, are displaced by the azide nucleophile. This straightforward and high-yielding reaction (86% yield reported) provides access to the novel binary compound C₆N₁₆. rsc.orgrsc.org The resulting TAPP is a highly sensitive energetic material. rsc.org
| Precursor | Reagent | Product | Solvent | Temperature | Yield |
| 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine | Sodium Azide (NaN₃) | 2,4,6,8-Tetraazidopyrimido[5,4-d]pyrimidine | Acetonitrile/Water | Ambient | 86% rsc.org |
Exploration of Other Reaction Pathways
The differential reactivity of the chloro-substituents on the pyrimido[5,4-d]pyrimidine ring system allows for the development of diverse synthetic pathways beyond the synthesis of Dipyridamole and its close analogues. Sequential nucleophilic substitution reactions are a powerful tool for creating a variety of tetrasubstituted derivatives with distinct functionalities at different positions.
The principle of preferential substitution at the C-4 and C-8 positions is general. For example, reacting 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine with an excess of piperazine at room temperature leads to the formation of 4,8-bis(piperazino)-2,6-dichloropyrimido[5,4-d]pyrimidine. This intermediate can then be reacted with a second, different nucleophile, such as ethanolamine or diethanolamine, at higher temperatures to displace the remaining chlorides at C-2 and C-6, yielding asymmetrically substituted products.
Furthermore, the reaction conditions can be controlled to achieve mono-substitution. It is possible to isolate 4-piperazino-2,6,8-trichloropyrimido[5,4-d]pyrimidine, which can serve as a versatile starting material for preparing 2,4,6,8-tetrasubstituted compounds where all four substituents are different. This stepwise approach provides a strategy for generating chemical libraries for various applications, including the development of new therapeutic agents. For instance, novel pyrimido[5,4-d]pyrimidine derivatives have been synthesized and evaluated as potential antitrypanosomal and antileishmanial agents. nih.gov Another study describes the synthesis of sulfur-containing derivatives, starting from 4,8-dihydroxy-2,6-dimercaptopyrimido-[5,4-d]pyrimidine, which is then chlorinated to produce a reactive intermediate for further derivatization. jst.go.jp
| Starting Material | Nucleophile(s) | Product Type | Potential Application | Reference |
| 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine | 1. Piperazine2. Ethanolamine | 4,8-bis(piperazino)-2,6-bis(ethanolamino)pyrimido[5,4-d]pyrimidine | Purine (B94841) Mimetics | |
| 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine | Various Amines | 4,8-Disubstituted-2,6-diaminopyrimido[5,4-d]pyrimidines | Antitrypanosomal/Antileishmanial Agents | nih.gov |
| 4,8-Dihydroxy-2,6-dimercaptopyrimido[5,4-d]pyrimidine | 1. PCl₅2. Piperidine3. Cl₂4. Diethanolamine | Sulfur-containing Dipyridamole Analogue | Medicinal Chemistry | jst.go.jp |
Structure Activity Relationship Sar Studies of Pyrimido 5,4 D Pyrimidine Derivatives
Impact of Substituents at C-4 and C-8 Positions on Biological Activity
The C-4 and C-8 positions of the pyrimido[5,4-d]pyrimidine (B1612823) nucleus are critical sites for modification, and substituents at these positions profoundly influence biological activity. Studies on analogues of Dipyridamole, a known nucleoside transport inhibitor, have provided significant SAR insights. In one such study, the piperidino groups of Dipyridamole were replaced with various benzylamino moieties at the C-4 and C-8 positions. mdpi.com Derivatives featuring 4'-methoxybenzylamino, 3',4'-dimethoxybenzylamino, or piperonylamino groups demonstrated potency comparable to Dipyridamole as inhibitors of thymidine (B127349) uptake. mdpi.com
This highlights that bulky, substituted aromatic rings can be well-tolerated at these positions and are effective for maintaining activity. However, the introduction of an N-methyl group to the benzylamino substituent in some cases restored susceptibility to binding by alpha(1)-acid glycoprotein (B1211001) (AGP), a plasma protein that can compromise the activity of these inhibitors. mdpi.com
In the context of antitrypanosomal and antileishmanial agents, a series of 4,8-disubstituted pyrimido[5,4-d]pyrimidines were evaluated. nih.govnih.gov The research identified several potent compounds, demonstrating the importance of the substituents at these positions for antiparasitic activity. nih.gov For instance, compound 4c (as designated in the study), which features specific substitutions, emerged as the most active against both Trypanosoma brucei and Leishmania infantum. nih.govnih.gov The nature of the aryl and heteroaryl groups attached via an amine linkage at C-4 and C-8 is a key determinant of both potency and selectivity. nih.gov The studies identified compounds 4a , 4c , and 4n as promising hits for further development. nih.govnih.gov
| Compound ID | Substituents (Positions C-4 and C-8) | Target Organism | IC50 (µM) |
| 4a | 4-(3-hydroxyanilino), 8-(pyridin-4-ylamino) | T. brucei | 0.11 |
| 4c | 4-(3-methoxyanilino), 8-(pyridin-4-ylamino) | T. brucei | 0.94 |
| L. infantum | 3.13 | ||
| 4n | 4-(4-fluoroanilino), 8-(pyridin-4-ylamino) | T. brucei | 0.17 |
| NU3108 | 4,8-bis[(3,4-dimethoxybenzyl)amino] | ENT Inhibition | 0.026 |
Data sourced from multiple studies on antitrypanosomal agents and nucleoside transport inhibitors. nih.govacs.org
Influence of Substitutions at C-2 and C-6 Positions on Pharmacological Profile
The C-2 and C-6 positions of the pyrimido[5,4-d]pyrimidine scaffold also offer significant opportunities for structural modification to tune pharmacological activity. Research focused on developing nucleoside transport inhibitors with reduced binding to AGP has explored various substitutions at these sites. The diethanolamino groups found at the C-2 and C-6 positions of Dipyridamole were systematically replaced with other alkylamino or alkoxy substituents. mdpi.com
The findings indicated that these substitutions were generally well-tolerated. mdpi.com A crucial insight from this research was the requirement of at least one oxygen-bearing functional group (either a hydroxyl or an alkoxy group) within the side chain at C-2 or C-6 to maintain activity comparable to that of Dipyridamole. mdpi.com This suggests that hydrogen bonding potential or specific polar interactions mediated by these oxygen atoms are important for the compound's inhibitory mechanism.
Further studies on derivatives of the potent ENT inhibitor NU3108 (4,8-bis[(3,4-dimethoxybenzyl)amino]-2,6-bis[(2-hydroxypropyl)amino]pyrimido[5,4-d]pyrimidine) have expanded on these findings. acs.org The development of prodrugs by modifying the hydroxyl groups at the C-2 and C-6 side chains led to compounds with improved properties. Mono- and diglycine carbamate (B1207046) derivatives were found to be at least as potent as the parent compound and, critically, showed no reduction in potency in the presence of AGP. acs.org Moreover, monophenyl and mono-4-methoxyphenyl carbamate derivatives exhibited the best ENT-inhibitory activity, with IC50 values of 8 nM and 4 nM, respectively. acs.org
| Compound ID | Substituents (Positions C-2 and C-6) | Main Substituents (C-4, C-8) | Activity | IC50 (nM) |
| Dipyridamole | 2,6-bis[di(ethanol)amino] | 4,8-dipiperidino | ENT Inhibition | 15 |
| NU3108 (6) | 2,6-bis[(2-hydroxypropyl)amino] | 4,8-bis[(3,4-dimethoxybenzyl)amino] | ENT Inhibition | 26 |
| Derivative A | 2,6-bis[(2-(phenylcarbamoyloxy)propyl)amino] | 4,8-bis[(3,4-dimethoxybenzyl)amino] | ENT Inhibition | 8 |
| Derivative B | 2,6-bis[(2-(4-methoxyphenylcarbamoyloxy)propyl)amino] | 4,8-bis[(3,4-dimethoxybenzyl)amino] | ENT Inhibition | 4 |
Data extracted from studies on nucleoside transport inhibitors. acs.org
Conformational Analysis and its Correlation with Activity
Conformational analysis, which examines the three-dimensional arrangement of a molecule, is essential for a complete understanding of the structure-activity relationships of pyrimido[5,4-d]pyrimidine derivatives. The spatial orientation of substituents can dictate how a molecule fits into a biological target's binding site, thereby influencing its activity. In some cases, discrepancies between predicted and observed biological activities of pyrimidine (B1678525) derivatives have been attributed to conformational factors or difficulties in cell permeability.
The spatial arrangement of substituents has been shown to be a key factor in the activity of antitrypanosomal pyrimido[5,4-d]pyrimidines. For instance, the substitution of a linear hydroxyalkyl group with a planar heteroaryl group at certain positions was found to increase activity, suggesting the presence of volume constraints or the favorability of specific planar interactions within the target's binding site. nih.gov
Various analytical techniques are employed to determine the precise conformation of these molecules. Spectral data from methods like NMR, both in solution and in the solid state, have been used to establish a direct relationship between the conformation of a pyrimido[4,5-d]pyrimidine (B13093195) derivative and its antidepressant activity. This analysis suggested that the molecule's spatial structure was compatible with binding at specific presynaptic receptor sites. Furthermore, single-crystal X-ray diffraction provides definitive confirmation of the 3D structure of molecules in the solid state.
In addition to experimental methods, computational approaches such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are invaluable. While not performed on the 4,8-Dichloropyrimido[5,4-d]pyrimidine itself, these analyses on related fused pyrimidine systems, like pyrido[2,3-d]pyrimidines, generate 3D contour maps. These maps visualize regions where steric bulk, positive or negative electrostatic charges, and hydrogen bonding characteristics are predicted to enhance or diminish biological activity. Such theoretical models provide powerful insights into the conformational requirements for potent inhibitory activity and guide the rational design of new derivatives.
Pharmacological Relevance and Mechanistic Insights of Pyrimido 5,4 D Pyrimidine Derivatives
In vitro Biological Activity Profiling
Derivatives synthesized from the pyrimido[5,4-d]pyrimidine (B1612823) core exhibit a diverse range of biological effects, including anticancer, antimicrobial, antiviral, and antioxidant activities. This versatility has made the scaffold a subject of significant interest in the development of novel therapeutic agents.
Anticancer and Antiproliferative Activities
The development of pyrimido[5,4-d]pyrimidine analogues has yielded compounds with significant potential in oncology. These derivatives interfere with cancer cell growth and survival through various mechanisms, including the inhibition of cell proliferation and the induction of programmed cell death.
A number of studies have demonstrated the potent cytotoxic effects of pyrimido[5,4-d]pyrimidine derivatives and related fused pyrimidine (B1678525) systems against a panel of human cancer cell lines. For instance, certain thiazolo[5,4-d]pyrimidine (B3050601) derivatives, which are structurally related to the core scaffold, have shown significant antiproliferative activity. One such N,N'-diethylamino-substituted analog was effective against lung (A549), epidermal (A431), and glioblastoma (T98G) cancer cell lines, with IC50 values of 1.4 µM, 3.1 µM, and 3.4 µM, respectively nih.gov. Another morpholine-substituted analog showed activity against HL-60 leukemia cells with an IC50 value of 8 µM nih.gov.
Furthermore, pyrimido[4,5-d]pyrimidine (B13093195) derivatives, an isomeric form of the primary scaffold, have also been evaluated for their anticancer properties. Certain compounds from this series showed efficacy against several hematological cancer types mdpi.comnih.gov. The well-known pyrimido[5,4-d]pyrimidine derivative, Dipyridamole, and its analogues act as nucleoside transport inhibitors, which can modulate the activity of antimetabolite antitumor agents in leukemia cells ncl.ac.uk.
| Derivative Class | Cancer Cell Line | Cell Line Type | Reported Activity (IC50) | Reference |
|---|---|---|---|---|
| Thiazolo[5,4-d]pyrimidine | A549 | Lung Cancer | 1.4 µM | nih.gov |
| Thiazolo[5,4-d]pyrimidine | A431 | Epidermal Cancer | 3.1 µM | nih.gov |
| Thiazolo[5,4-d]pyrimidine | T98G | Glioblastoma | 3.4 µM | nih.gov |
| Thiazolo[5,4-d]pyrimidine | NCI-H322 | Lung Cancer | 7.1 µM | nih.gov |
| Thiazolo[5,4-d]pyrimidine | HL-60 | Leukemia | 8 µM | nih.gov |
| Pyrimido[5,4-d]pyrimidine | COR-L23 | Lung Cancer | 4 nM - 26 nM | nih.gov |
Beyond inhibiting cell growth, pyrimido[5,4-d]pyrimidine derivatives actively induce apoptosis, or programmed cell death, in cancer cells. Studies on related thiazolo[5,4-d]pyrimidine compounds have provided mechanistic insights into this process. Treatment of A549 lung cancer cells with an active derivative led to an increase in the sub-G1 cell population, a hallmark of apoptosis nih.gov. Further investigation revealed that these compounds can trigger mitochondrial potential loss and promote the cleavage of poly(ADP-ribose) polymerase-1 (PARP-1) and procaspase-3, confirming their apoptosis-inducing capabilities nih.gov. Similarly, a pyrido[2,3-d]pyrimidin-4(3H)-one derivative was found to induce a significant increase in both early (32-fold) and late (150-fold) apoptosis in PC-3 prostate cancer cells tandfonline.com.
Antimicrobial Activities (e.g., antibacterial, antifungal, antitrypanosomal, antileishmanial)
The pyrimido[5,4-d]pyrimidine scaffold has proven to be a promising framework for the development of novel antimicrobial agents. Research has particularly highlighted its efficacy against protozoan parasites responsible for neglected tropical diseases.
Specifically, newly synthesized derivatives have shown potent in vitro activity against Trypanosoma brucei, the parasite causing sleeping sickness, and Leishmania infantum, which causes leishmaniasis. Most of the tested compounds displayed low micromolar activity against T. brucei, with IC50 values ranging from 0.9 to 13.4 µM nih.govresearchgate.net. One highly active derivative demonstrated an IC50 value of 0.94 µM against T. brucei and 3.13 µM against L. infantum, showcasing the potential of this chemical class for treating these devastating diseases nih.govresearchgate.netup.pt.
In addition to their antiparasitic effects, fused pyrimidine derivatives have been reported to possess broader antimicrobial properties, including antibacterial and antifungal activities nih.govingentaconnect.com. Computational and in vitro studies on the isomeric pyrimido[4,5-d]pyrimidine scaffold have also indicated potential antibacterial and antifungal applications acgpubs.orgresearchgate.net.
| Derivative | Organism | Activity Type | Reported Activity (IC50) | Reference |
|---|---|---|---|---|
| Pyrimido[5,4-d]pyrimidine Derivative 4c | Trypanosoma brucei | Antitrypanosomal | 0.94 µM | nih.govresearchgate.netup.pt |
| Pyrimido[5,4-d]pyrimidine Derivative 4c | Leishmania infantum | Antileishmanial | 3.13 µM | nih.govresearchgate.netup.pt |
| Pyrimido[5,4-d]pyrimidine Derivative 5n | Trypanosoma brucei | Antitrypanosomal | 2.72 µM | nih.gov |
| Pyrimido[5,4-d]pyrimidine Derivative 5k | Trypanosoma brucei | Antitrypanosomal | 3.26 µM | nih.gov |
Antiviral Activities
The structural diversity of fused pyrimidine systems has also led to the discovery of compounds with antiviral properties nih.govingentaconnect.com. Research into the isomeric pyrimido[4,5-d]pyrimidine scaffold has identified derivatives with notable efficacy against human coronavirus 229E (HCoV-229E) mdpi.comnih.gov. Although some derivatives showed weak activity, those featuring a cyclopropylamino group and an aminoindane moiety exhibited remarkable effectiveness against this specific coronavirus strain mdpi.comnih.gov. Other related structures, such as pyrido[2,3-d]pyrimidines, have been successfully synthesized and investigated as agents against Herpes Simplex Virus (HSV), with some showing good activity nih.gov.
Antioxidant Properties
Several pyrimidine and pyrimidopyrimidine derivatives have been investigated for their antioxidant capabilities. These compounds can mitigate oxidative stress, which is implicated in numerous diseases, by scavenging harmful free radicals. Studies on pyrimido[1,2-a]pyrimidine derivatives using DPPH radical scavenging tests showed low to moderate antioxidant activity dergipark.org.tr. However, research on the isomeric pyrimido[4,5-d]pyrimidines has identified compounds with promising antioxidant potential researchgate.netmdpi.com. Neuroprotective analysis of certain N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines using Oxygen Radical Absorbance Capacity (ORAC) assays identified several promising antioxidant compounds mdpi.com. Additionally, other pyrimidine derivatives have been shown to reduce levels of reactive oxygen species (ROS) in inflammatory models, confirming their antioxidant properties nih.gov.
Enzyme Inhibition Studies
The pyrimido[5,4-d]pyrimidine core is a versatile scaffold that has been successfully modified to target and inhibit several key enzyme families implicated in a range of diseases.
Phosphodiesterase (PDE) Inhibition
Derivatives of the pyrimido-pyrimidine class have been identified as potent inhibitors of phosphodiesterase 5 (PDE5), an enzyme crucial in regulating cellular signaling pathways. Specifically, a series of Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones were synthesized and evaluated for their PDE5 inhibitory activity. Several of these compounds demonstrated IC50 values in the low nanomolar range. Notably, one derivative showed high potency against PDE5 with an IC50 of 8.3 nM and exhibited significant selectivity (240-fold) over PDE6, marking it as a promising lead compound for further development. nih.gov Structure-activity relationship (SAR) studies on this triheterocyclic scaffold indicated that specific substitutions at various positions were key to achieving high potency. nih.gov
Table 1: PDE5 Inhibition by Pyrimido[5,4-d]pyrimidine Derivatives
| Compound Class | Specific Derivative | Target Enzyme | IC50 Value | Selectivity (vs. PDE6) |
|---|---|---|---|---|
| Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones | Compound 5r | PDE5 | 8.3 nM | 240-fold |
Tyrosine Kinase (TK) Inhibition
The inhibition of tyrosine kinases, particularly the epidermal growth factor receptor (EGFR), is a well-documented activity of pyrimido[5,4-d]pyrimidine derivatives. acs.orgacs.orgnih.gov A series of 6-substituted 4-anilinopyrimido[5,4-d]pyrimidines have been shown to be potent inhibitors of EGFR's tyrosine kinase activity. acs.orgnih.gov These compounds demonstrated high potency in both isolated enzyme assays and cellular assays measuring the autophosphorylation of EGFR in A431 cells, with IC50 values in the nanomolar range (20-30 nM). acs.orgacs.org
SAR studies revealed that while substitutions at the 6-position with bulky, weakly basic side chains were tolerated and could enhance aqueous solubility, they sometimes resulted in lower potency against the isolated enzyme. acs.orgacs.org However, some of these analogues proved to be superior inhibitors in cellular autophosphorylation assays compared to less bulky derivatives, making them among the most potent reported inhibitors of EGFR in cellular systems. acs.orgacs.org The pyrimido[4,5-d]pyrimidine nucleus has also been explored for its inhibitory activity against cyclin-dependent kinase 2 (CDK2). nih.gov
Table 2: EGFR Tyrosine Kinase Inhibition by Pyrimido[5,4-d]pyrimidine Derivatives
| Compound Series | Assay Type | Potency (IC50) |
|---|---|---|
| 6-substituted 4-anilinopyrimido[5,4-d]pyrimidines (e.g., 5c, 5d) | EGFR Autophosphorylation (A431 cells) | 20-30 nM |
| Isolated EGFR Enzyme | Varies based on substitution | |
| Solubilized analogues (e.g., 5g, 5i) | EGFR Autophosphorylation (A431 cells) | Highly potent; superior to less bulky derivatives |
Dihydrofolate Reductase Inhibition
Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolic pathway and a key target for antimicrobial and antineoplastic drugs. scbt.comwikipedia.org Pyrimido-pyrimidine derivatives have emerged as a novel class of bacterial DHFR inhibitors. researchgate.net Many potent DHFR inhibitors, though structurally diverse, often contain a 2,4-diamino substitution on a pyrimidine ring. researchgate.net Research has shown that certain pyrimido-pyrimidine compounds exhibit high potency, with IC50 values as low as ≤0.05 mM, and selectivity as inhibitors of bacterial DHFR. researchgate.net The inhibitory properties appear to depend on specific structural motifs that allow these compounds to fit effectively into the active site of bacterial DHFR. researchgate.net This activity is a recurring theme in reviews of fused pyrimidine heterocycles. nih.govingentaconnect.combenthamdirect.com
Table 3: DHFR Inhibition by Pyrimido-pyrimidine Compounds
| Compound Class | Target | Reported Potency (IC50) | Key Feature |
|---|---|---|---|
| Pyrimido-pyrimidines | Bacterial DHFR | ≤0.05 mM | Specific combination of structural motifs for active site binding |
Thymidine (B127349) Phosphorylase Inhibition
Thymidine phosphorylase (TP) is an enzyme that is overexpressed in many cancers and plays a crucial role in angiogenesis, making it an important target for anticancer drug development. nih.govmdpi.com A series of dihydropyrimidone derivatives, which are structurally related to the pyrimido-pyrimidine core, were evaluated for their ability to inhibit TP. Several of these compounds showed good activity, with IC50 values in the micromolar range. nih.gov Mechanistic studies revealed that these compounds act as non-competitive inhibitors of the enzyme. nih.gov Importantly, the most active compounds were found to be non-cytotoxic against normal mouse fibroblast (3T3) cells, suggesting a favorable selectivity profile. nih.gov
Table 4: Thymidine Phosphorylase Inhibition by Dihydropyrimidone Derivatives
| Compound | IC50 Value (µM) | Inhibition Mechanism | Cytotoxicity (3T3 cells) |
|---|---|---|---|
| Compound 1 | 314.0 ± 0.90 | Non-competitive | Non-cytotoxic |
| Compound 12 | 303.5 ± 0.40 | Non-competitive | Non-cytotoxic |
| Compound 33 | 322.6 ± 1.60 | Non-competitive | Non-cytotoxic |
Other Reported Biological Activities
Beyond specific enzyme inhibition, the pyrimido[5,4-d]pyrimidine scaffold has been associated with a variety of other biological effects.
Anti-allergic and Anti-inflammatory Activity : Fused pyrimidine derivatives have been reported to possess anti-allergic and anti-inflammatory properties. tandfonline.com Structurally related pyridothienopyrimidines have been shown to inhibit the release of histamine from mast cells, with some compounds being up to 100 times more potent than the reference drug cromoglycate. nih.gov The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit key inflammatory mediators such as prostaglandin E2, nitric oxide, and nuclear factor kappa B (NF-κB), as well as enzymes like cyclooxygenase (COX). nih.gov More directly, spiropyrimido[4,5-d]pyrimidine derivatives have demonstrated potent lipoxygenase inhibitory activity. researchgate.net
Hepatoprotective Activity : Certain pyrimido[4,5-d]pyrimidine derivatives have been noted for their potential hepatoprotective effects. nih.govmdpi.com
Adenosine (B11128) Potentiating Activity : The well-known cardiovascular agent dipyridamole is a pyrimido[5,4-d]pyrimidine derivative that acts by inhibiting the transport of nucleosides across cell membranes. nih.gov This inhibition can potentiate the activity of antimetabolite drugs by preventing the salvage of nucleosides that would otherwise circumvent the drug's effects. nih.govnih.gov This mechanism is mediated by the inhibition of equilibrative nucleoside transporters (ENTs). nih.gov Newer derivatives have been developed that are less susceptible to binding by the serum protein α1-acid glycoprotein (B1211001) (AGP), a factor that can compromise the activity of dipyridamole. nih.govnih.gov Some of these novel derivatives exhibit potent ENT-inhibitory activity with IC50 values in the low nanomolar range. nih.gov
Molecular Targets and Pathways
The diverse biological activities of pyrimido[5,4-d]pyrimidine derivatives stem from their ability to interact with a wide array of molecular targets, thereby modulating critical cellular pathways.
Tyrosine Kinases (e.g., EGFR) : By inhibiting EGFR, these derivatives block the downstream signaling cascades (e.g., RAS-RAF-MEK-ERK and PI3K-AKT) that are crucial for cell proliferation, survival, and differentiation. This is a primary pathway targeted in cancer therapy. acs.orgnih.gov
Phosphodiesterases (e.g., PDE5) : Inhibition of PDE5 leads to an increase in intracellular levels of cyclic guanosine monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation and vasodilation. nih.gov
Dihydrofolate Reductase (DHFR) : Targeting DHFR disrupts the folate metabolic pathway, which is essential for the synthesis of nucleotides (specifically thymidine) and amino acids. This interference halts DNA replication and cell division, forming the basis of their antimicrobial and antineoplastic effects. wikipedia.orgresearchgate.net
Thymidine Phosphorylase (TP) : Inhibition of TP interferes with angiogenesis. TP catalyzes the production of 2'-deoxy-D-ribose, which stimulates the production of vascular endothelial growth factor (VEGF), a key promoter of new blood vessel formation necessary for tumor growth and metastasis. mdpi.com
Equilibrative Nucleoside Transporters (ENTs) : By blocking ENTs, these compounds prevent the cellular uptake of nucleosides like adenosine. nih.govnih.gov This has two major consequences: it enhances the efficacy of antimetabolite drugs that compete with natural nucleosides, and it increases extracellular adenosine concentrations, which can have various physiological effects, including vasodilation and anti-inflammatory responses.
Inflammatory Pathway Components : The anti-inflammatory effects are mediated by targeting key components of inflammation such as COX enzymes, lipoxygenase, and the NF-κB signaling pathway, which regulate the production of prostaglandins, leukotrienes, and pro-inflammatory cytokines. nih.govresearchgate.net
G protein-coupled receptors (GPCRs) : Some derivatives have been designed as agonists for GPR119, a target being investigated for the treatment of type 2 diabetes, highlighting the scaffold's adaptability to target different receptor families. researchgate.net
Cheminformatic Approaches in Biological Activity Prediction
The development of new therapeutic agents is a complex, time-consuming, and expensive process. Cheminformatics has become an indispensable tool in modern drug discovery, enabling researchers to predict the biological activity of chemical compounds and optimize their properties in a more efficient and targeted manner. These in silico methods allow for the virtual screening of large compound libraries, the prediction of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and the elucidation of the molecular interactions that govern a compound's therapeutic effect.
While specific, in-depth cheminformatic studies exclusively focused on 4,8-disubstituted pyrimido[5,4-d]pyrimidine derivatives are still emerging in publicly available literature, the application of these techniques to the broader class of pyrimidine and fused-pyrimidine derivatives provides a clear blueprint for their utility in this specific context.
Predicting Biological Activity and Understanding Mechanisms
One of the key applications of cheminformatics is the prediction of a compound's biological activity against a specific target, such as an enzyme or a receptor. This is often achieved through techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that influence a compound's potency, QSAR models can be used to predict the activity of novel, yet-to-be-synthesized derivatives. This allows medicinal chemists to prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This provides valuable insights into the binding mode and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the compound's activity. For instance, in the context of antitrypanosomal and antileishmanial drug discovery, molecular docking could be employed to predict how different 4,8-disubstituted pyrimido[5,4-d]pyrimidine derivatives bind to essential parasite enzymes that are absent or significantly different in humans. This would not only help in understanding their mechanism of action but also in designing derivatives with enhanced selectivity and reduced potential for off-target effects.
Early-Stage Assessment of Drug-like Properties
Beyond predicting efficacy, cheminformatics plays a vital role in the early assessment of a compound's "drug-likeness." A potent compound is of little therapeutic value if it is poorly absorbed, rapidly metabolized, or toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can forecast these properties based on the chemical structure of a compound. nih.govnih.govresearchgate.netresearchgate.net
For the 4,8-disubstituted pyrimido[5,4-d]pyrimidine series, early in vitro ADME-Tox studies have been conducted, which provide crucial experimental data. acs.orgup.pt These experimental results can be used to build and validate in silico ADMET models, which can then be used to screen virtual libraries of derivatives and guide the design of compounds with improved pharmacokinetic profiles. For example, these models could predict a derivative's potential for cardiotoxicity or inhibition of key metabolic enzymes like Cytochrome P450 (CYP) isoforms. acs.orgup.pt
The following table illustrates the type of data that can be generated from such predictive studies, showcasing a hypothetical comparison of ADMET properties for a series of pyrimido[5,4-d]pyrimidine derivatives.
| Compound | Predicted Human Intestinal Absorption (%) | Predicted Blood-Brain Barrier Permeability | Predicted CYP3A4 Inhibition | Predicted hERG Inhibition |
| Derivative A | High | Low | Non-inhibitor | Low Risk |
| Derivative B | High | High | Inhibitor | High Risk |
| Derivative C | Moderate | Low | Non-inhibitor | Low Risk |
Such predictive data is instrumental in the early stages of drug development, allowing for the deselection of compounds with unfavorable properties and the prioritization of those with a higher likelihood of success in later clinical trials.
Computational Chemistry Approaches for Pyrimido 5,4 D Pyrimidine Research
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as a derivative of the pyrimido[5,4-d]pyrimidine (B1612823) scaffold, might interact with a biological target, typically a protein or enzyme.
While specific docking studies on 4,8-Dichloropyrimido[5,4-d]pyrimidine are not widely detailed in published literature, the methodology is frequently applied to its derivatives and analogous fused-pyrimidine systems to explore their therapeutic potential. nih.govmdpi.com For instance, docking studies on novel pyrimidine (B1678525) derivatives have been used to evaluate their antiviral potency against the main protease (Mpro) of SARS-CoV-2. nih.gov Similarly, various pyrimidine compounds have been docked against targets like DNA gyrase and other enzymes implicated in cancer and Alzheimer's disease to predict their binding affinity and interaction patterns. mdpi.comnih.gov
The process involves preparing the 3D structures of both the ligand and the target protein. Docking software, such as AutoDock Vina, then systematically samples different conformations and orientations of the ligand within the protein's binding site, calculating a "docking score" for each pose. nih.gov This score, typically expressed in kcal/mol, estimates the binding free energy, with lower values indicating a more favorable interaction.
Key insights from these studies include:
Binding Affinity: A quantitative prediction of how strongly a ligand binds to its target.
Interaction Mapping: Identification of specific amino acid residues in the target protein that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. mdpi.com
Structure-Activity Relationship (SAR) Guidance: By comparing the docking results of a series of analogs, researchers can understand why certain functional groups enhance or diminish binding, providing a rational basis for designing more potent compounds.
The following table summarizes representative docking results for various fused pyrimidine derivatives against different biological targets, illustrating the type of data generated in such studies.
| Compound Class | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Pyrimido[4,5-d]pyrimidine (B13093195) Derivative | Aspergillus flavus protein (1XY3) | -8.4 | Not Specified | researchgate.net |
| Quinoline-Pyrido[2,3-d]pyrimidinone | E. coli DNA Gyrase | -8.9 | Not Specified | mdpi.com |
| Quinoline-Pyrido[2,3-d]pyrimidinone | Aspergillus niger FDC1 (4ZA5) | -11.7 | Not Specified | mdpi.com |
| Pyrimido[4,5-d]pyrimidine Derivative | SARS-CoV-2 Omicron Protein (7T9L) | -8.8 | Not Specified | researchgate.net |
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. For a highly reactive molecule like this compound, DFT is instrumental in understanding its stability, reactivity, and the mechanisms of its chemical reactions.
DFT calculations have been employed to gain insight into the synthesis of pyrimido[5,4-d]pyrimidine derivatives. For example, computational models based on DFT have been used to explore alternative reaction pathways and determine the most favorable process for the formation of the six-membered pyrimidine ring. researchgate.net By calculating the energy barriers of different potential pathways, researchers can affirm which route is dominant under specific catalytic and solvent conditions. researchgate.net
Key electronic properties derived from DFT calculations include:
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. ijcce.ac.irsamipubco.com
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. scielo.org.mx This is vital for predicting how a molecule like this compound, with its electron-withdrawing chlorine atoms, will interact with other reagents.
Mulliken Atomic Charges: These calculations provide the partial charge on each atom in a molecule, offering further detail on its electronic landscape and reactive sites. semanticscholar.org
The table below shows examples of electronic properties calculated using DFT for representative pyrimidine compounds, which are foundational for understanding chemical reactivity.
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| Tetrahydropyrimidine Derivative 1 | B3LYP/6-31+G(d,p) | -6.52 | -1.63 | 4.89 | ijcce.ac.ir |
| Tetrahydropyrimidine Derivative 2 | B3LYP/6-31+G(d,p) | -6.61 | -1.77 | 4.84 | ijcce.ac.ir |
| Tetrahydropyrimidine Derivative 3 | B3LYP/6-31+G(d,p) | -6.42 | -1.74 | 4.68 | ijcce.ac.ir |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For the pyrimido[5,4-d]pyrimidine family, QSAR can be a powerful tool to predict the therapeutic potential of newly designed derivatives based on existing experimental data.
The foundation of a QSAR model lies in correlating physicochemical properties or structural features (known as molecular descriptors) with a measured biological endpoint, such as the half-maximal inhibitory concentration (IC₅₀). While specific QSAR models for this compound are not prominently featured in the literature, studies on related scaffolds lay the groundwork for how such models would be developed. For example, a QSAR investigation was conducted on a series of pyrimido[4,5-d]pyrimidine-2,5-dione derivatives to correlate physicochemical parameters with their antimicrobial activity. nih.gov
Developing a QSAR model for derivatives of this compound would involve:
Synthesizing a Library: A diverse set of compounds would be created by substituting the chlorine atoms at the 4 and 8 positions with various functional groups.
Biological Testing: The biological activity of each compound against a specific target (e.g., an enzyme or cell line) is measured. nih.govnih.gov
Descriptor Calculation: A wide range of molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters) are calculated for each molecule.
Model Building: Statistical methods are used to build a mathematical equation that links the descriptors to the observed activity.
Such a model could then be used to predict the activity of virtual compounds before they are synthesized, saving time and resources by prioritizing the most promising candidates for laboratory investigation. The biological data from studies on pyrimido[5,4-d]pyrimidine derivatives, which show how different substituents affect activity against parasites like Trypanosoma brucei, provide the type of input needed for robust QSAR modeling. nih.govnih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. Unlike the static picture provided by molecular docking, MD simulations allow researchers to observe the dynamic evolution of a system over time, providing a more realistic view of molecular interactions. youtube.com
In the context of pyrimido[5,4-d]pyrimidine research, MD simulations are typically used to refine and validate the results of molecular docking. After a docking algorithm predicts the best binding pose of a ligand in a protein's active site, an MD simulation can be run on the ligand-protein complex. This simulation places the complex in a virtual box of solvent molecules and calculates the forces between all atoms, allowing their positions to evolve over nanoseconds or even microseconds. youtube.com
MD simulations can provide critical information on:
Binding Stability: They can confirm whether the binding pose predicted by docking is stable over time or if the ligand shifts to a different, more favorable conformation.
Conformational Changes: Simulations can reveal how the protein or the ligand changes shape upon binding, which can be crucial for biological function.
Solvent Effects: They explicitly model the role of water molecules in mediating or disrupting ligand-protein interactions.
Binding Free Energy Calculation: Advanced techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to MD trajectories to provide a more accurate estimate of binding free energy.
Future Research Directions and Synthetic Innovations
Development of Novel Synthetic Methodologies
The advancement of synthetic strategies for pyrimido[5,4-d]pyrimidine (B1612823) derivatives is crucial for the exploration of their chemical and biological potential. Current methodologies often rely on the sequential nucleophilic substitution of polychlorinated precursors, such as 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine. jocpr.com
Future research aims to develop more efficient, selective, and environmentally benign synthetic routes. Key areas of focus include:
Selective Functionalization: Innovations in controlling the stepwise substitution of chlorine atoms on the pyrimido[5,4-d]pyrimidine core are paramount. Research into temperature control, solvent effects, and the careful addition of nucleophiles can yield mono- or di-substituted products with high selectivity, which are crucial intermediates for building complex molecules. jocpr.com
Catalysis: The exploration of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) could provide powerful tools for introducing carbon-carbon and carbon-heteroatom bonds at specific positions of the scaffold, a strategy that has been successful for other heterocyclic systems.
One-Pot Reactions: Designing multi-component, one-pot reactions, similar to the Biginelli reaction used for related dihydropyrimidines, could significantly streamline the synthesis of complex pyrimido[5,4-d]pyrimidine derivatives from simple starting materials. nih.gov This approach improves efficiency by reducing the number of intermediate purification steps.
Flow Chemistry and Microwave-Assisted Synthesis: The application of modern synthetic technologies like flow chemistry and microwave irradiation can lead to accelerated reaction times, improved yields, and better scalability. Microwave-assisted synthesis, for instance, has been effectively used in the preparation of related thiazolo[5,4-d]pyrimidine (B3050601) derivatives. mdpi.com
Design and Synthesis of Advanced Pyrimido[5,4-d]pyrimidine Libraries
The creation of diverse chemical libraries is a cornerstone of modern drug discovery, enabling high-throughput screening and the rapid identification of lead compounds. A better understanding of the substitution chemistry of precursors like 4,8-Dichloropyrimido[5,4-d]pyrimidine provides a foundation for the parallel or combinatorial synthesis of a wide array of novel compounds. jocpr.com
Future directions in library design will focus on:
Scaffold Decoration: Systematically decorating the pyrimido[5,4-d]pyrimidine core at the 4- and 8-positions (and others, if starting from a more complex precursor) with a wide variety of functional groups. This includes amines, amino alcohols, aryl groups, and heterocyclic moieties to probe the structure-activity relationships (SAR) for different biological targets. jocpr.comnih.gov
Combinatorial Chemistry: Employing combinatorial chemistry techniques to rapidly generate large numbers of derivatives. By reacting the dichlorinated scaffold with a diverse set of amines, for example, a library of 4,8-disubstituted compounds can be efficiently synthesized and screened for various biological activities.
Fragment-Based Library Design: Designing libraries based on fragment-based drug discovery (FBDD) principles. Small molecular fragments known to bind to a target of interest can be incorporated into the pyrimido[5,4-d]pyrimidine scaffold to create more potent and specific ligands.
Below is a representative table illustrating a potential library design based on the substitution at the 4 and 8 positions of the pyrimido[5,4-d]pyrimidine core.
| Compound ID | R4 Substituent | R8 Substituent | Potential Therapeutic Target |
| L-001 | Piperazine (B1678402) | Piperazine | Kinase Inhibitors |
| L-002 | Cyclopropylamine | Anilino | Antiviral Agents |
| L-003 | Morpholine | 2-Hydroxyethylamino | Anticancer Agents |
| L-004 | 3-Bromophenylamino | Amino | Kinase Inhibitors |
| L-005 | Furanyl | Benzylamino | Adenosine (B11128) Receptor Modulators |
Exploration of New Biological Applications
The pyrimido[5,4-d]pyrimidine nucleus is a versatile scaffold that has demonstrated a broad spectrum of pharmacological activities. benthamdirect.comingentaconnect.com While significant research has been conducted, the full therapeutic potential of its derivatives remains to be unlocked.
Current research has identified promising activity in several areas, as detailed in the table below.
| Biological Activity | Specific Application/Target | Key Findings |
| Antiparasitic | Antitrypanosomal (T. brucei) & Antileishmanial (L. infantum) | Derivatives showed low micromolar activity (IC50 values from 0.9 to 13.4 μM) against T. brucei. nih.govacs.org |
| Anticancer | Cyclin-dependent kinase 2 (CDK2) Inhibition | Trisubstituted derivatives exhibited potent and selective CDK inhibitory activities. nih.gov |
| Antiviral | Human Coronavirus 229E (HCoV-229E) | Compounds with cyclopropylamino and aminoindane moieties showed remarkable efficacy. mdpi.com |
| Antidiabetic | G-protein coupled receptor 119 (GPR119) Agonism | Optimized analogues showed potent agonistic activities (EC50 values of 2.2 nM and 8.1 nM). nih.gov |
| Anti-inflammatory | General | Certain derivatives have been noted for their potential anti-inflammatory effects. ontosight.ai |
Future exploration should focus on:
Neglected Tropical Diseases: Building on the promising antitrypanosomal and antileishmanial activity, new derivatives should be designed to improve potency and selectivity, potentially leading to new treatments for diseases like sleeping sickness and leishmaniasis. nih.govacs.org
Oncology: Expanding the investigation of these compounds as anticancer agents. Beyond CDK inhibitors, their structural similarity to purines suggests potential as inhibitors of other kinases, DNA processing enzymes, or as modulators of apoptosis-related proteins like Bcl-2 and Mcl-1. nih.govdntb.gov.ua
Neurodegenerative Diseases: Given the role of kinase pathways in neuro-inflammation and neurodegeneration, pyrimido[4,5-d]pyrimidine (B13093195) derivatives have been explored for neuroprotective properties and inhibition of Aβ aggregation, suggesting a potential avenue for Alzheimer's disease research. mdpi.com
Immunomodulation: Investigating the potential of this scaffold to modulate immune responses, which could be relevant for autoimmune diseases and immuno-oncology.
Advanced Computational Studies for Rational Design
Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, enabling the rational design of molecules with desired properties and reducing the time and cost of development.
Future research will increasingly integrate advanced computational approaches:
Molecular Docking: This technique is used to predict the binding mode and affinity of a ligand to a biological target. It has been successfully applied to understand the activity of pyrimidine (B1678525) derivatives as lipoxygenase inhibitors and adenosine receptor antagonists. mdpi.comdovepress.com Future studies will use docking to screen virtual libraries of pyrimido[5,4-d]pyrimidine derivatives against a wide range of protein targets, prioritizing candidates for synthesis.
Pharmacophore Modeling: Developing pharmacophore models based on known active compounds helps to identify the key structural features required for biological activity. This approach can guide the design of new derivatives with improved potency and selectivity. The design of novel EGFR inhibitors has benefited from such strategies. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel, unsynthesized compounds, thereby focusing synthetic efforts on the most promising candidates.
Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the dynamic interactions between a ligand and its target protein over time, offering a more accurate assessment of binding stability and the conformational changes that may occur upon binding.
By combining these computational methods, researchers can adopt a more targeted and efficient approach to designing the next generation of pyrimido[5,4-d]pyrimidine-based therapeutic agents.
Q & A
Q. What are the key synthetic strategies for preparing 4,8-Dichloropyrimido[5,4-d]pyrimidine?
The synthesis of this compound typically involves tandem reactions or multi-step heterocyclic assembly. For example, Rocha et al. (2023) developed a tandem reaction using 4-aminopyrimidine-5-carboxamides and 4-amino-5-cyanopyrimidines to generate 4,8-disubstituted derivatives, with chlorination steps introducing the dichloro groups . Alternative methods include the Biginelli reaction for constructing fused pyrimidine systems, though solvent toxicity (e.g., acetic acid) remains a limitation . Key steps involve optimizing reaction temperatures (e.g., 80–120°C) and catalysts (e.g., KHSO₄) to improve yields .
Q. How can spectroscopic methods confirm the structure of this compound?
Structural confirmation requires a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to identify proton environments and carbon frameworks. Chlorine substituents induce distinct deshielding effects on adjacent protons.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₆H₃Cl₂N₄) and isotopic patterns characteristic of chlorine atoms.
- X-ray Crystallography : For unambiguous confirmation of regiochemistry, as seen in Carvalho et al. (2023), where crystallographic data resolved substituent positions in analogous compounds .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during the introduction of substituents to the pyrimido[5,4-d]pyrimidine core?
Regioselectivity is influenced by electronic and steric factors:
- Electronic Directing Groups : Electron-withdrawing groups (e.g., Cl) at the 4- and 8-positions deactivate specific sites, guiding subsequent substitutions. For example, 2,6-dichloro-4,8-dipiperidinopyrimidino[5,4-d]pyrimidine (BP 7163) demonstrates how bulky substituents at the 4,8-positions limit reactivity at these sites .
- Catalytic Control : Use of Lewis acids (e.g., AlCl₃) to polarize reaction intermediates and favor substitution at less hindered positions .
- Computational Modeling : DFT calculations to predict reactive sites based on frontier molecular orbitals, as applied in pyrido[4,3-d]pyrimidine studies .
Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?
Contradictions often arise from variations in substituent patterns or assay conditions. Methodological approaches include:
- Structure-Activity Relationship (SAR) Studies : Systematically comparing derivatives with controlled substituent changes. For instance, replacing chlorine with piperidine groups (as in BP 7163) may enhance ATPase inhibition but reduce antitumor activity .
- Standardized Assay Protocols : Replicating studies under consistent conditions (e.g., cell lines, enzyme concentrations) to isolate variables. Carvalho et al. (2023) emphasized using validated in vitro models for antimalarial activity screening .
- Meta-Analysis : Cross-referencing data from multiple sources (e.g., ECHA, PubChem) to identify trends or outliers in toxicity or efficacy .
Q. What green chemistry approaches are applicable to the synthesis of this compound?
Recent advancements focus on reducing solvent toxicity and waste:
- Solvent-Free Reactions : Mechanochemical synthesis (ball milling) to avoid volatile organic solvents, as demonstrated in pyrimido[4,5-d]pyrimidine syntheses .
- Catalytic Recycling : Immobilized catalysts (e.g., silica-supported KHSO₄) to minimize reagent use and enable reuse .
- Microwave-Assisted Synthesis : Accelerating reaction times (e.g., from 24h to 2h) and improving yields via controlled heating, as explored in related pyrimidine derivatives .
Methodological Considerations
Q. How to design experiments for evaluating the enzyme inhibition potential of this compound derivatives?
- Target Selection : Prioritize enzymes with known relevance to disease pathways (e.g., tyrosine kinases for cancer, ATPases for antimicrobial activity) .
- Assay Optimization : Use fluorogenic substrates or colorimetric probes (e.g., p-nitrophenyl phosphate) for real-time activity monitoring.
- Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with orthogonal assays (e.g., SPR for binding affinity) .
Q. What strategies mitigate decomposition or instability of this compound during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
